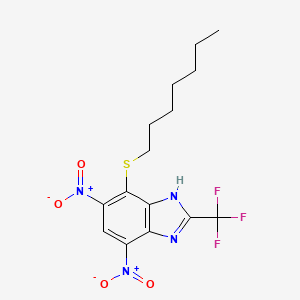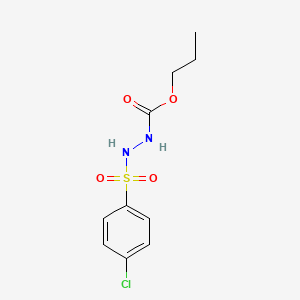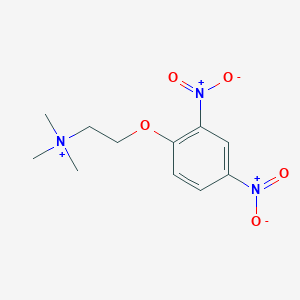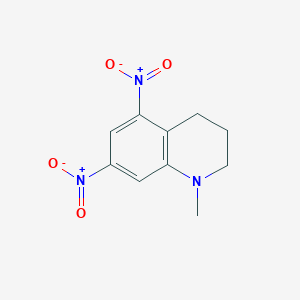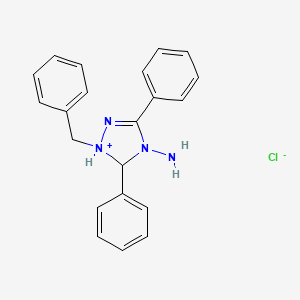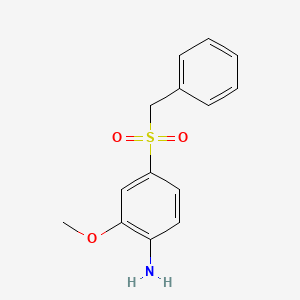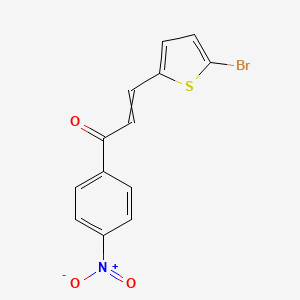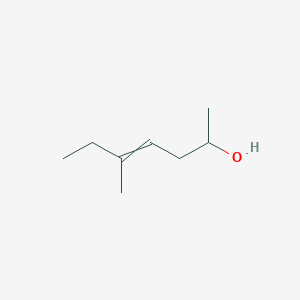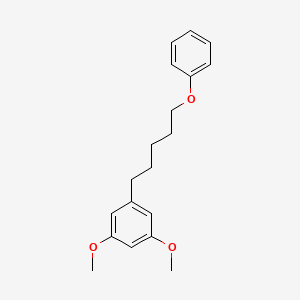
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- is an organic compound characterized by its benzene ring substituted with two methoxy groups at positions 1 and 3, and a 5-phenoxypentyl group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes methoxylation to introduce methoxy groups at the 1 and 3 positions.
Alkylation: The next step involves the introduction of the 5-phenoxypentyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where benzene, 1,3-dimethoxy- is reacted with 5-phenoxypentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methoxylation: Large-scale methoxylation of benzene using methanol and a suitable catalyst.
Friedel-Crafts Alkylation: The alkylation step is scaled up using industrial reactors, ensuring controlled temperature and pressure conditions to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups activate the benzene ring towards electrophilic attack. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Bromine in carbon tetrachloride (CCl4), nitric acid in sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,3-dimethoxy-: Lacks the 5-phenoxypentyl group, making it less complex and potentially less active in certain applications.
Benzene, 1,3-dimethoxy-5-ethyl-: Contains an ethyl group instead of the 5-phenoxypentyl group, leading to different chemical and biological properties.
Uniqueness
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- is unique due to the presence of the 5-phenoxypentyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from simpler benzene derivatives and enhances its utility in various applications.
Eigenschaften
CAS-Nummer |
58545-33-8 |
|---|---|
Molekularformel |
C19H24O3 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-(5-phenoxypentyl)benzene |
InChI |
InChI=1S/C19H24O3/c1-20-18-13-16(14-19(15-18)21-2)9-5-4-8-12-22-17-10-6-3-7-11-17/h3,6-7,10-11,13-15H,4-5,8-9,12H2,1-2H3 |
InChI-Schlüssel |
MOGDMSMCPOAWRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)CCCCCOC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
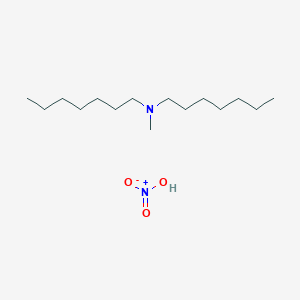
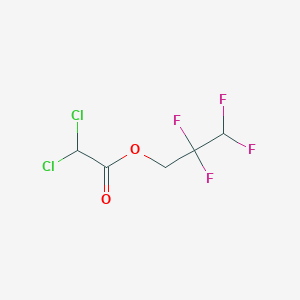
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
